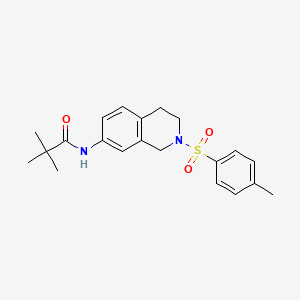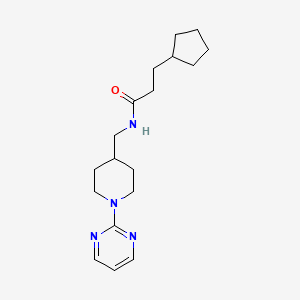![molecular formula C15H16N2OS B2467912 N-(8H-indeno[1,2-d]tiazol-2-il)pivalamida CAS No. 681155-93-1](/img/structure/B2467912.png)
N-(8H-indeno[1,2-d]tiazol-2-il)pivalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide is a compound that has garnered significant interest in recent years due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is part of the indeno[1,2-d]thiazole family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against SARS-CoV-2 3CL protease.
Medicine: Explored for its antiviral and anticancer properties.
Mecanismo De Acción
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .
Mode of Action
N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide interacts with the 3CL pro enzyme, inhibiting its activity .
Biochemical Pathways
The inhibition of the 3CL pro enzyme disrupts the replication of SARS-CoV-2 . This enzyme is responsible for processing the polyproteins that are translated from the viral RNA. By inhibiting this enzyme, the compound prevents the virus from replicating within the host cell .
Result of Action
The result of the action of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide is the inhibition of SARS-CoV-2 replication. This is achieved by inhibiting the activity of the 3CL pro enzyme, which is essential for the virus’s life cycle .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide have been studied in relation to its inhibitory activity against SARS-CoV-2 3CL protease . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an enzyme that plays a crucial role in viral replication, making it an attractive target for SARS-CoV-2 .
Cellular Effects
The cellular effects of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide are primarily related to its inhibitory activity against the 3CL pro enzyme . By inhibiting this enzyme, the compound can potentially disrupt the replication of the virus, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide involves its interaction with the 3CL pro enzyme . The compound has been found to display inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide typically involves the reaction of indeno[1,2-d]thiazole derivatives with pivaloyl chloride under specific conditions. The process begins with the preparation of the indeno[1,2-d]thiazole core, which is then reacted with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivalamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide: Another indeno[1,2-d]thiazole derivative with similar biological activities.
8H-indeno[1,2-d]thiazole derivatives: A broader class of compounds with diverse biological properties.
Uniqueness
N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide stands out due to its specific inhibitory activity against SARS-CoV-2 3CL protease, making it a promising candidate for antiviral drug development. Its unique structure and binding properties differentiate it from other similar compounds .
Propiedades
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-15(2,3)13(18)17-14-16-12-10-7-5-4-6-9(10)8-11(12)19-14/h4-7H,8H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJROJQIDYLDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(S1)CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2467831.png)
![N-(3-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2467833.png)

![(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]-3-one](/img/structure/B2467836.png)
![3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2467837.png)









